N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide
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Overview
Description
3,5-TIPS-N-PAc-Guanosine is a nucleoside derivative, specifically a protected nucleoside with NH2/OH open.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-TIPS-N-PAc-Guanosine typically involves the protection of the guanosine moleculeThe reaction conditions often involve the use of organic solvents and specific catalysts to ensure the selective protection of the desired functional groups .
Industrial Production Methods
Industrial production of 3,5-TIPS-N-PAc-Guanosine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-TIPS-N-PAc-Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanine base, potentially altering its biological activity.
Reduction: This reaction can be used to remove protective groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions are typically controlled to maintain the integrity of the guanosine structure while achieving the desired chemical modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
3,5-TIPS-N-PAc-Guanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of oligonucleotides and other nucleic acid-based products
Mechanism of Action
The mechanism of action of 3,5-TIPS-N-PAc-Guanosine involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in nucleic acid metabolism and repair. Additionally, it may interact with specific receptors and transporters, influencing cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the protective groups.
Deoxyguanosine: A deoxyribonucleoside analog with similar applications in nucleic acid research.
Isoguanosine: A structural isomer of guanosine with unique chemical properties
Uniqueness
3,5-TIPS-N-PAc-Guanosine is unique due to its specific protective groups, which enhance its stability and allow for selective chemical modifications. This makes it a valuable tool in synthetic chemistry and various research applications .
Properties
IUPAC Name |
N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDFNRJFKNJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O8Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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